Cas no 749875-15-8 (2-Bromo-4-(trifluoromethyl)nicotinic acid)

2-Bromo-4-(trifluoromethyl)nicotinic acid is a halogenated nicotinic acid derivative featuring a bromo substituent at the 2-position and a trifluoromethyl group at the 4-position of the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring trifluoromethyl or bromo functional groups. Its structural features enhance reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic frameworks. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity in target molecules. The carboxylic acid moiety allows for further derivatization, making it a valuable building block for medicinal chemistry and material science applications.
2-Bromo-4-(trifluoromethyl)nicotinic acid structure
749875-15-8 structure
Product name:2-Bromo-4-(trifluoromethyl)nicotinic acid
CAS No:749875-15-8
MF:C7H3NO2F3Br
Molecular Weight:270.00342
MDL:MFCD08056304
CID:540218
PubChem ID:26986135

2-Bromo-4-(trifluoromethyl)nicotinic acid 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4-(trifluoromethyl)nicotinic acid
    • 3-Pyridinecarboxylic acid, 2-bromo-4-(trifluoromethyl)-
    • MFCD08056304
    • CHJZDOUVZPWBKU-UHFFFAOYSA-N
    • E73946
    • 749875-15-8
    • AKOS016009084
    • CS-0197412
    • SCHEMBL14907699
    • 2-bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid
    • TS-03517
    • DTXSID50650498
    • BS-50041
    • 2-Bromo-4-(trifluoromethyl)nicotinicacid
    • DB-364759
    • MDL: MFCD08056304
    • インチ: InChI=1S/C7H3BrF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14)
    • InChIKey: CHJZDOUVZPWBKU-UHFFFAOYSA-N
    • SMILES: C1=CN=C(C(=C1C(F)(F)F)C(=O)O)Br

計算された属性

  • 精确分子量: 268.92989
  • 同位素质量: 268.92993g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.2Ų
  • XLogP3: 2.3

じっけんとくせい

  • PSA: 50.19
  • 敏感性: Light Sensitive

2-Bromo-4-(trifluoromethyl)nicotinic acid Security Information

  • 危険物標識: Xi

2-Bromo-4-(trifluoromethyl)nicotinic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1225198-1g
2-Bromo-4-(trifluoromethyl)nicotinic acid
749875-15-8 95%
1g
$400 2024-06-03
eNovation Chemicals LLC
Y1109062-1g
2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid
749875-15-8 95%
1g
$580 2024-06-05
Chemenu
CM177155-250mg
2-Bromo-4-(trifluoromethyl)nicotinic acid
749875-15-8 95%
250mg
$117 2022-06-10
Chemenu
CM177155-1g
2-Bromo-4-(trifluoromethyl)nicotinic acid
749875-15-8 95%
1g
$505 2021-08-05
abcr
AB232466-5 g
2-Bromo-4-(trifluoromethyl)nicotinic acid; .
749875-15-8
5g
€1209.50 2023-04-27
abcr
AB232466-5g
2-Bromo-4-(trifluoromethyl)nicotinic acid; .
749875-15-8
5g
€1209.50 2025-02-21
abcr
AB232466-1g
2-Bromo-4-(trifluoromethyl)nicotinic acid; .
749875-15-8
1g
€452.00 2025-02-21
Aaron
AR008P3S-100mg
2-Bromo-4-(trifluoromethyl)nicotinic acid
749875-15-8 95%
100mg
$82.00 2025-02-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSR604-100mg
2-bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid
749875-15-8 95%
100mg
¥569.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSR604-5g
2-bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid
749875-15-8 95%
5g
¥6775.0 2024-04-17

2-Bromo-4-(trifluoromethyl)nicotinic acid 関連文献

2-Bromo-4-(trifluoromethyl)nicotinic acidに関する追加情報

Introduction to 2-Bromo-4-(trifluoromethyl)nicotinic Acid (CAS No. 749875-15-8)

2-Bromo-4-(trifluoromethyl)nicotinic acid, identified by its Chemical Abstracts Service (CAS) number 749875-15-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the nicotinic acid derivatives, a class of molecules known for their diverse biological activities and therapeutic potential. The structural features of 2-Bromo-4-(trifluoromethyl)nicotinic acid, particularly the presence of a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the nicotinic acid backbone, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The significance of 2-Bromo-4-(trifluoromethyl)nicotinic acid lies in its utility as a building block for more complex pharmacophores. The bromine substituent allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of biaryl structures that are prevalent in many active pharmaceutical ingredients (APIs). Additionally, the trifluoromethyl group enhances metabolic stability and binding affinity, which are critical factors in drug design. These attributes have positioned 2-Bromo-4-(trifluoromethyl)nicotinic acid as a key intermediate in the synthesis of novel therapeutic agents targeting various diseases.

In recent years, there has been a surge in research focused on nicotinic acid derivatives due to their potential applications in treating metabolic disorders, inflammation, and neurodegenerative diseases. The brominated and trifluoromethylated nicotinic acids have been particularly studied for their ability to modulate enzyme activity and receptor interactions. For instance, modifications at the 2- and 4-positions of nicotinic acid have been shown to influence the binding affinity to certain enzymes involved in lipid metabolism, offering promising leads for developing treatments against hyperlipidemia and related cardiovascular diseases.

One of the most compelling aspects of 2-Bromo-4-(trifluoromethyl)nicotinic acid is its role in the development of next-generation antibiotics. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial agents. Nicotinic acid derivatives have shown promise as scaffolds for antibiotics due to their ability to disrupt bacterial metabolic pathways. The structural features of 2-Bromo-4-(trifluoromethyl)nicotinic acid, including the bromine and trifluoromethyl groups, provide multiple sites for chemical modification, allowing researchers to fine-tune its antimicrobial properties. This has led to several studies exploring its efficacy against Gram-positive and Gram-negative bacteria, as well as its potential to overcome existing resistance mechanisms.

The pharmaceutical industry has also leveraged 2-Bromo-4-(trifluoromethyl)nicotinic acid in the development of anti-inflammatory agents. Nicotinic acid derivatives have been reported to inhibit key pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The bromine atom at the 2-position facilitates further derivatization, enabling the creation of compounds with enhanced anti-inflammatory activity. Preclinical studies have demonstrated that certain analogs of 2-Bromo-4-(trifluoromethyl)nicotinic acid exhibit significant reduction in inflammatory markers in animal models, suggesting their potential as therapeutic candidates for conditions like rheumatoid arthritis and inflammatory bowel disease.

Another area where 2-Bromo-4-(trifluoromethyl)nicotinic acid has made an impact is in oncology research. Nicotinic acid derivatives have been investigated for their ability to modulate signaling pathways involved in cancer cell proliferation and survival. The structural versatility of this compound allows for the design of molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Early clinical trials have shown encouraging results with some nicotinic acid-based drugs demonstrating antitumor activity against various cancer types. The incorporation of bromine and trifluoromethyl groups into these derivatives has further enhanced their potency and selectivity, paving the way for more effective cancer therapies.

The synthesis of 2-Bromo-4-(trifluoromethyl)nicotinic acid is another area of active research. Given its importance as an intermediate, efficient synthetic routes are crucial for large-scale production. Researchers have developed multi-step synthetic strategies that utilize readily available starting materials and transition metal catalysts to achieve high yields and purity. These methods often involve halogenation reactions followed by functional group transformations to introduce the bromine and trifluoromethyl groups at specific positions on the nicotinic acid backbone. Advances in synthetic methodology have not only improved production efficiency but also enabled access to novel analogs with tailored biological activities.

The future prospects for 2-Bromo-4-(trifluoromethyl)nicotinic acid are promising, with ongoing research exploring its potential applications in drug discovery and material science. As our understanding of biological pathways continues to expand, new opportunities will arise for leveraging this compound's unique structural features. Additionally, innovations in computational chemistry and artificial intelligence are expected to accelerate the design and optimization of novel derivatives based on 2-Bromo-4-(trifluoromethyl)nicotinic acid, further enhancing its value as a pharmacological tool.

In conclusion, 2-Bromo-4-(trifluoromethyl)nicotinic acid (CAS No. 749875-15-8) is a versatile compound with significant implications in pharmaceutical research and development. Its structural features make it an invaluable intermediate for synthesizing drugs targeting metabolic disorders, inflammation, infections, and cancer. As research progresses, we can anticipate even broader applications for this compound, solidifying its role as a cornerstone in modern medicinal chemistry.

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